3-Ethyl-2,6-diphenylpiperidin-4-ol
CAS No.: 66075-48-7
Cat. No.: VC19372831
Molecular Formula: C19H23NO
Molecular Weight: 281.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 66075-48-7 |
|---|---|
| Molecular Formula | C19H23NO |
| Molecular Weight | 281.4 g/mol |
| IUPAC Name | 3-ethyl-2,6-diphenylpiperidin-4-ol |
| Standard InChI | InChI=1S/C19H23NO/c1-2-16-18(21)13-17(14-9-5-3-6-10-14)20-19(16)15-11-7-4-8-12-15/h3-12,16-21H,2,13H2,1H3 |
| Standard InChI Key | OKNRTYWYWMOJGO-UHFFFAOYSA-N |
| Canonical SMILES | CCC1C(CC(NC1C2=CC=CC=C2)C3=CC=CC=C3)O |
Introduction
Chemical Identity and Molecular Properties
Structural Composition
3-Ethyl-2,6-diphenylpiperidin-4-ol (C₁₉H₂₃NO) features a piperidine core substituted with phenyl groups at positions 2 and 6, an ethyl group at position 3, and a hydroxyl group at position 4 (Figure 1). Its molecular weight is 281.38 g/mol, with a calculated LogP of 3.54, indicating moderate lipophilicity .
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₉H₂₃NO | |
| Molecular Weight | 281.38 g/mol | |
| Exact Mass | 281.1780 Da | |
| Hydrogen Bond Donors | 2 (hydroxyl, amine) | |
| Hydrogen Bond Acceptors | 2 | |
| Rotatable Bonds | 3 |
Crystallographic Data
X-ray diffraction studies reveal a chair conformation for the piperidine ring, with equatorial orientations of the phenyl, ethyl, and hydroxyl groups . The dihedral angle between the two phenyl rings is 54.5°, minimizing steric hindrance . Disorder in hydroxyl and amino hydrogen positions is observed, stabilized by intermolecular O–H···O and N–H···O hydrogen bonds .
Synthesis and Derivatization
Synthetic Pathways
The compound is synthesized via sodium/alcohol reduction of 3-ethyl-2,6-diphenylpiperidin-4-one . Key steps include:
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Mannich Condensation: Benzaldehyde, ammonium acetate, and ethyl methyl ketone react to form the piperidin-4-one precursor .
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Reduction: Sodium borohydride or catalytic hydrogenation reduces the ketone to the secondary alcohol .
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Purification: Recrystallization from ethanol yields the final product with 74–80% efficiency .
Structural Analogues
Derivatives such as 3,3-dimethyl and 3-ethyl-4-(2-methylprop-2-enyl) variants exhibit enhanced bioactivity. For example, 3,3-dimethyl-2,6-diphenylpiperidin-4-ol shows superior renin inhibition (binding energy: -35.71 kcal/mol) .
Structural and Conformational Analysis
Piperidine Ring Dynamics
The chair conformation dominates in both solid-state and solution phases. Substituents adopt equatorial positions to minimize 1,3-diaxial interactions . Nuclear Overhauser Effect (NOE) spectroscopy confirms this arrangement in solution .
Intermolecular Interactions
Crystal packing involves:
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Hydrogen Bonds: O–H···O (2.78 Å) and N–H···O (2.89 Å) between hydroxyl/amine groups and adjacent molecules .
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C–H···π Interactions: Phenyl rings engage in edge-to-face contacts (3.42–3.65 Å), stabilizing the lattice .
Table 2: Key Crystallographic Parameters
| Parameter | Value | Source |
|---|---|---|
| Space Group | P2₁/c | |
| Unit Cell Dimensions | a=11.66 Å, b=12.49 Å, c=12.01 Å | |
| Dihedral Angle (Ph-Ph) | 54.5° | |
| Hydrogen Bond Lengths | O–H···O: 2.78 Å; N–H···O: 2.89 Å |
| Compound | Docking Score (SP Glide) | Binding Energy (MM-GBSA, kcal/mol) |
|---|---|---|
| D2 | -6.043 | -35.71 |
| D6 | -6.731 | -29.47 |
| D7 | -6.048 | -30.64 |
Central Nervous System Activity
Structural analogs like mirtazapine and epinastine suggest potential antidepressant and antihistamine applications . The ethyl and phenyl groups may enhance blood-brain barrier penetration.
Computational and QSAR Studies
ADME Predictions
Qikprop analysis (Schrodinger Suite) predicts:
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Absorption: Caco-2 permeability = 112 nm/s (optimal).
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Metabolism: CYP2D6 inhibition risk (IC₅₀ = 4.2 μM).
Molecular Dynamics Simulations
Prime MM-GBSA calculations validate docking results, showing stable ligand-receptor complexes over 50 ns trajectories . Root-mean-square deviation (RMSD) remains below 2.0 Å, confirming binding pose retention .
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